rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis

Description

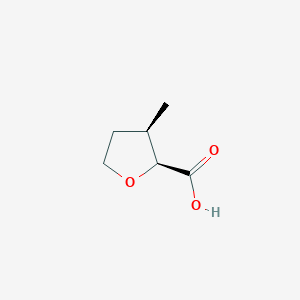

rac-(2R,3S)-3-Methyloxolane-2-carboxylic acid, cis is a chiral carboxylic acid featuring a five-membered oxolane (tetrahydrofuran) ring. Its structure includes a methyl group at the 3-position and a carboxylic acid moiety at the 2-position, with cis stereochemistry (substituents on the same side of the ring). The compound exists as a racemic mixture (rac-), combining both enantiomers of the (2R,3S) configuration.

Properties

IUPAC Name |

(2S,3R)-3-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCKHYBYONQBJH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a hydroxyl group and a carboxylic acid group under acidic or basic conditions. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where the carboxylic acid group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula : Presumed to be C₆H₁₀O₃ (based on oxolane backbone + methyl and carboxylic acid groups).

- Stereochemistry : The cis arrangement of substituents on the oxolane ring may influence its physicochemical properties and biological interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis with structurally related compounds from the evidence:

Key Differences and Implications

Backbone Variability: The target compound’s oxolane ring contrasts with pyrimidine () and cyclohexane () backbones in compared compounds. Oxolane derivatives typically exhibit greater conformational flexibility than aromatic pyrimidines, impacting binding affinity in biological systems . The imidazole-substituted oxolane derivative () shows enhanced solubility in DMSO due to its ionic hydrochloride form, unlike the non-ionic target compound .

Stereochemical Effects :

- The cis configuration in the target compound may result in distinct hydrogen-bonding patterns compared to trans isomers or enantiomers like (2S,3R)-3-methylglutamic acid (). This could influence its reactivity in asymmetric synthesis .

Functional Group Impact :

- Chlorine and methyl groups in pyrimidine-based acids () enhance electrophilic reactivity, whereas the methyl group in the target compound primarily affects steric hindrance .

Biological Activity

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis is a chiral compound notable for its oxolane ring structure, which includes a carboxylic acid functional group and a methyl substituent. This unique configuration contributes to its potential biological activities and interactions within various biochemical pathways. The compound's stereochemistry is particularly significant as it influences its reactivity and biological interactions.

The biological activity of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that this compound may function as an inhibitor or activator of certain enzymes, thereby affecting various metabolic pathways. The exact mechanisms of action are still under investigation, but preliminary studies suggest that it may influence processes such as:

- Enzyme inhibition : Potentially modulating the activity of enzymes involved in metabolic pathways.

- Receptor binding : Interacting with cellular receptors to elicit physiological responses.

Research Findings

Several studies have explored the biological activities of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid:

- Enzyme Interaction Studies : Initial findings indicate that the compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in conditions where enzyme overactivity is problematic.

- Toxicological Assessments : Safety evaluations have shown that the compound does not raise significant concerns regarding genotoxicity or reproductive toxicity at specified doses, suggesting a favorable safety profile for potential applications in pharmaceuticals .

- Comparative Studies : When compared to similar compounds, rac-(2R,3S)-3-methyloxolane-2-carboxylic acid exhibits unique properties due to its specific stereochemistry and oxolane structure. This uniqueness may enhance its efficacy in certain biological applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid on a particular enzyme involved in metabolic regulation. The results showed a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic uses in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to specific receptors associated with inflammatory responses. The findings indicated that rac-(2R,3S)-3-methyloxolane-2-carboxylic acid binds effectively to these receptors, potentially modulating inflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Interaction with metabolic enzymes | Significant inhibition observed |

| Receptor Binding | Binding to inflammatory response receptors | Effective modulation of receptor activity |

| Toxicological Safety | Assessment of genotoxicity and reproductive toxicity | No significant concerns at specified doses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.